N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-3-25-7-6-16(23-25)19(27)26(9-8-24-10-12-28-13-11-24)20-22-17-14(2)4-5-15(21)18(17)29-20;/h4-7H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRRUFPXSXDWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the production of prostaglandins and other pro-inflammatory mediators. This results in a reduction of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these pro-inflammatory mediators.
Result of Action
The compound’s action results in the inhibition of inflammation . By suppressing the COX enzymes and disrupting the arachidonic acid pathway, it reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated pain.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5OS |
| Molecular Weight | 411.9 g/mol |
| CAS Number | 1171341-82-4 |
Structure
The compound features a pyrazole ring substituted with a benzo[d]thiazole moiety and a morpholinoethyl group, which contributes to its biological activity.
The primary mechanism by which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain .
Anti-inflammatory Activity
Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For example, studies have shown that pyrazole derivatives can selectively inhibit COX-II with varying potencies:
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| PYZ3 | 0.011 | 38x (vs Rofecoxib) |
| PYZ28 | 0.26 | >192.3 |
| Celecoxib | 0.28 | 178.57 |
These compounds show promise for therapeutic applications in conditions characterized by inflammation, such as arthritis and cardiovascular diseases .
Case Studies
- Efficacy in Animal Models : In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that these compounds significantly reduced inflammation in rodent models of arthritis. The observed reduction in paw swelling correlated with decreased levels of inflammatory cytokines in serum samples .
- Comparative Studies : Comparative studies with standard COX inhibitors like Celecoxib indicated that certain derivatives exhibited comparable or superior anti-inflammatory effects while maintaining a favorable safety profile regarding gastrointestinal side effects .
Safety and Toxicology
While the anti-inflammatory potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound exhibits low ulcerogenic potential compared to traditional NSAIDs, making it a candidate for safer long-term use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
